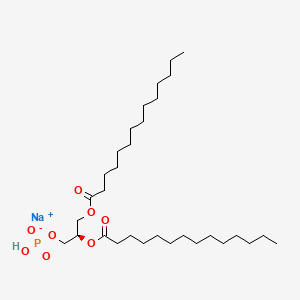

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt

Description

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt (DMPA), is a synthetic anionic phospholipid with two myristoyl (14-carbon) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its phosphate head group at the sn-3 position confers a net negative charge under physiological conditions, making it critical for studies involving membrane dynamics, lipid-protein interactions, and drug delivery systems. DMPA is widely used in liposome formulations, particularly for stabilizing acid-sensitive compounds or enabling targeted delivery . With a molecular weight of 614.767 g/mol and CAS number 80724-31-8, it is commercially available at >98% purity and stored at -20°C to maintain stability .

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1/t29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSPGYHFNIKQIP-XXIQNXCHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677131 | |

| Record name | Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-31-8 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU2G8SQ17V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the following steps:

Esterification: Glycerol is reacted with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.

Phosphorylation: The resulting 1,2-dimyristoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid to form 1,2-dimyristoyl-sn-glycero-3-phosphate.

Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and myristic acid are esterified in industrial reactors.

Phosphorylation and Neutralization: The esterified product is phosphorylated and neutralized in controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol and myristic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: Glycerol and myristic acid.

Oxidation: Peroxides and other oxidative derivatives.

Substitution: Various phospholipid derivatives.

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

Biology: Employed in the study of membrane proteins and their interactions with lipids.

Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

Industry: Applied in the production of artificial membranes and as a standard in lipid analysis

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt involves its integration into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. Its anionic nature allows it to participate in electrostatic interactions with positively charged molecules, influencing various cellular processes .

Comparison with Similar Compounds

Key Findings :

- DMPA and DMPS share an anionic charge but differ in head group chemistry; DMPA’s phosphate group lacks the carboxylate moiety present in DMPS, reducing its calcium-binding capacity .

- DMPG’s additional glycerol unit increases negative charge density, enhancing interactions with cationic peptides or proteins compared to DMPA .

Acyl Chain Length and Saturation

DMPA’s myristoyl (14:0) chains contrast with phospholipids of varying chain lengths:

Key Findings :

- Longer chains (e.g., DPPA) increase lipid bilayer rigidity and transition temperatures, whereas unsaturated chains (e.g., 18PA) improve membrane fluidity and nucleic acid encapsulation .

- DMPA’s intermediate chain length balances stability and fluidity, making it suitable for in vivo applications requiring moderate rigidity .

Sodium Salt vs. Other Counterions

The sodium salt form of DMPA enhances aqueous solubility compared to protonated phosphatidic acid. Alternative counterions include:

Key Findings :

- Sodium counterions reduce aggregation in physiological buffers, facilitating DMPA’s use in liposome formulations .

- Ammonium salts (e.g., DMPG) may introduce toxicity concerns in in vivo applications compared to sodium-based lipids .

Drug Delivery Systems

- DMPA: Integral to "SORT" lipid nanoparticles (LNPs), where its anionic charge promotes selective spleen targeting (30% accumulation) when combined with ionizable lipids .

- DMPC : Preferred for passive tumor targeting due to prolonged circulation times from zwitterionic stealth properties .

- DMPG : Enhances antigen presentation in vaccine adjuvants via stronger dendritic cell interactions .

Membrane Biophysics

Biological Activity

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt (DMPG) is a phospholipid that plays a crucial role in cellular membrane structure and function. As a component of phosphoglycerides, it is involved in various biological processes including membrane dynamics, signaling pathways, and the formation of lipid nanoparticles. This article explores the biological activity of DMPG through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

DMPG is characterized by its unique structure comprising a glycerol backbone esterified with two myristic acid chains (C14:0) at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position. Its molecular formula is CHNaOP, with a molecular weight of approximately 300.34 g/mol. The sodium salt form enhances its solubility in aqueous environments, making it suitable for various biochemical applications.

Biological Functions

Membrane Composition

DMPG constitutes a minor but essential component of biological membranes, particularly in bacterial cells where it can account for up to 20% of the total membrane lipids . It contributes to membrane fluidity and integrity, influencing cellular processes such as fusion and signaling.

Signaling Pathways

As a phospholipid, DMPG is involved in intracellular signaling pathways. It can act as a precursor for bioactive lipids that modulate various physiological responses. For instance, DMPG can be converted into phosphatidic acid (PA), which plays a significant role in cell proliferation and survival .

Emulsifying Properties

Recent studies have highlighted the emulsifying capabilities of DMPG in pharmaceutical formulations. In one study, DMPG was compared with other emulsifiers in stabilizing oil-in-water emulsions. Results indicated that DMPG exhibited superior stability over time, maintaining smaller droplet sizes and improved texture compared to traditional emulsifiers .

| Emulsifier Type | Stability (Weeks) | Droplet Size (µm) |

|---|---|---|

| DMPG | 6 | 0.5 |

| Soy PC | 4 | 1.2 |

| DMPC + Soy PC | 5 | 0.8 |

Lipid Nanoparticle Formulation

DMPG has been utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery systems. Its incorporation enhances LNP stability and cellular uptake due to its favorable interactions with cellular membranes. A study demonstrated that LNPs containing DMPG showed increased mRNA delivery efficiency in vivo compared to formulations lacking this lipid .

Case Studies

-

Pharmaceutical Applications

In a clinical trial involving mRNA vaccines, DMPG was included as a helper lipid to improve the delivery efficiency of mRNA payloads into target cells. The results showed enhanced immune responses and reduced off-target effects due to improved cellular uptake facilitated by DMPG . -

Cancer Therapy

Another study investigated the use of DMPG in targeted drug delivery systems for cancer therapy. The findings revealed that DMPG-modified nanoparticles could effectively deliver chemotherapeutic agents directly to tumor cells, significantly enhancing therapeutic efficacy while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt to maintain stability?

- Methodological Answer : Store the compound at -20°C in a dry environment to prevent hydrolysis or oxidation. Solutions should be prepared fresh daily; if aliquoting is necessary, divide into sealed vials and avoid repeated freeze-thaw cycles to preserve integrity. Allow the compound to equilibrate to room temperature for at least 1 hour before use to minimize condensation .

Q. How should researchers prepare aqueous solutions of this compound given its limited water solubility?

- Methodological Answer : Dissolve the lipid in a volatile organic solvent (e.g., chloroform or methanol) to create a thin film via rotary evaporation. Rehydrate the film in buffer using vigorous vortexing and sonication (e.g., 10-minute cycles at 50°C) to form liposomes or micelles. Centrifuge at 15,000 × g to remove aggregates .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this phospholipid?

- Methodological Answer : Use thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:water (65:25:4, v/v) to assess purity (>98% by TLC, as specified in ). Nuclear magnetic resonance (NMR) or mass spectrometry (MS) can validate the molecular structure (C31H60O8PNa, MW 614.8) and detect acyl chain oxidation .

Advanced Research Questions

Q. How does the inclusion of this phosphatidic acid derivative influence lipid bilayer phase behavior, and how can these effects be experimentally quantified?

- Methodological Answer : The myristoyl chains (C14:0) lower the phase transition temperature compared to longer-chain analogs (e.g., DPPA, C16:0), enhancing membrane fluidity at physiological temperatures. Use differential scanning calorimetry (DSC) to measure phase transitions or fluorescence anisotropy with probes like DPH to assess membrane order. Contradictions in phase behavior across studies may arise from differences in hydration buffers or lipid ratios .

Q. What strategies resolve contradictions in protein-lipid binding data when using this compound in model membranes?

- Methodological Answer : Ensure consistency in lipid-to-protein molar ratios and buffer ionic strength (e.g., 150 mM NaCl to mimic physiological conditions). If binding assays (e.g., surface plasmon resonance) yield inconsistent results, verify lipid vesicle size via dynamic light scattering (DLS) and exclude oxidation by quantifying peroxides using the ferric thiocyanate method .

Q. How can researchers optimize the incorporation of this sodium salt into asymmetric lipid vesicles for membrane asymmetry studies?

- Methodological Answer : Utilize microfluidic jetting or methyl-β-cyclodextrin-mediated lipid exchange to create asymmetric bilayers. Monitor asymmetry via fluorescence quenching assays with membrane-impermeable quenchers (e.g., sodium dithionite) and confirm phosphatidic acid localization using phospholipase A2 digestion followed by LC-MS analysis .

Q. What are the implications of sodium counterions on the electrostatic properties of lipid membranes containing this compound?

- Methodological Answer : Sodium ions neutralize the negatively charged phosphate headgroup, reducing electrostatic repulsion between lipid molecules. Measure surface potential with a vibrating capacitor electrometer or use ζ-potential analysis to quantify changes in membrane charge density. Compare with calcium-containing systems to assess ion-specific effects on membrane stability .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.